molecular formula C15H11BrN2O2S B1222593 Bnps-skatole CAS No. 27933-36-4

Bnps-skatole

Cat. No.: B1222593
CAS No.: 27933-36-4
M. Wt: 363.2 g/mol
InChI Key: BXTVQNYQYUTQAZ-UHFFFAOYSA-N
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Description

BNPS-skatole (2-(2'-Nitrophenylsulfenyl)-3-methyl-3-bromoinolenine) is a chemical reagent widely used in protein chemistry for site-specific cleavage at tryptophan (Trp) residues . It operates under acidic conditions, such as acetic acid, and cleaves the peptide bond on the C-terminal side of tryptophan residues, generating fragments suitable for structural and functional studies like sequencing and domain mapping . Its utility is heightened by its specificity for Trp, an amino acid with low abundance in most proteins, making this compound ideal for producing large, manageable peptides . The mechanism involves the reagent acting as a mild oxidant and brominating agent, leading to the selective cleavage of the polypeptide chain . Mass spectrometry has been used to define this reaction, confirming cleavage at tryptophan and characterizing the products while identifying side reactions, leading to optimized protocols for high yield with minimal side products . Applications in research are demonstrated in the cleavage of bovine β-lactoglobulin, which enabled the preparative isolation and characterization of specific peptides . Furthermore, its value is shown in challenging purification systems, such as the production of amyloid-beta peptides like Aβ40 and Aβ55, where its ability to function under harsh, denaturing conditions where enzymatic cleavage fails makes it a versatile tool . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTVQNYQYUTQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951447
Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole
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Molecular Weight

363.2 g/mol
Source PubChem
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CAS No.

27933-36-4, 28805-72-3
Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole
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Record name Bnps-skatole
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Record name 27933-36-4
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Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole
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Record name 3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole
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Preparation Methods

Step 1: Bromination of 3-Methylindole (Skatole)

The initial step involves brominating 3-methylindole at the 3-position using N-bromosuccinimide (NBS) in glacial acetic acid. This reaction generates 3-bromo-3-methylindole, a key intermediate.

Reaction Protocol

  • Dissolve 3-methylindole (1.31 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add NBS (1.78 g, 10 mmol) gradually under nitrogen atmosphere.

  • Stir the mixture at 25°C for 6 hours.

  • Quench the reaction with ice-cold water (100 mL) and extract with chloroform (3 × 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate under reduced pressure.

The product, 3-bromo-3-methylindole, is obtained as a pale-yellow solid with a melting point of 97–100°C.

Step 2: Sulfenylation with 2-Nitrophenylsulfenyl Chloride

The brominated intermediate is reacted with 2-nitrophenylsulfenyl chloride to introduce the sulfenyl group at the 2-position of the indole ring.

Reaction Protocol

  • Dissolve 3-bromo-3-methylindole (2.1 g, 10 mmol) in anhydrous chloroform (30 mL).

  • Add 2-nitrophenylsulfenyl chloride (1.98 g, 10 mmol) dropwise at 0°C.

  • Stir the mixture for 12 hours at room temperature.

  • Filter the precipitated product and wash with cold chloroform.

  • Recrystallize from a chloroform-methanol mixture (9:1 v/v).

The final product, this compound, is obtained as a bright yellow crystalline solid with >95% purity.

Reaction Mechanism and Stereochemical Considerations

The bromination step proceeds via a radical mechanism initiated by the homolytic cleavage of NBS in acetic acid, generating a bromine radical that abstracts a hydrogen atom from the 3-position of skatole. Subsequent recombination forms the brominated intermediate.

The sulfenylation reaction involves electrophilic aromatic substitution, where the electron-rich indole ring attacks the electrophilic sulfur atom in 2-nitrophenylsulfenyl chloride. The nitro group on the phenyl ring enhances the electrophilicity of the sulfur moiety, directing substitution to the 2-position of indole.

Optimization of Synthetic Yield

Table 1: Effect of Solvent and Temperature on Sulfenylation Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Chloroform251278
Dichloromethane251865
Acetonitrile40872
Tetrahydrofuran252458

Chloroform at room temperature provides optimal yield due to its ability to solubilize both reactants without side reactions. Elevated temperatures in acetonitrile reduce reaction time but may promote decomposition of the sulfenyl chloride.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 30 minutes per reaction step.

  • Temperature Control : Jacketed reactors maintained at 25°C ± 2°C.

  • Purification : Centrifugal partition chromatography (CPC) with chloroform-methanol gradients achieves >99% purity.

Large-scale batches (10–50 kg) typically use automated crystallization systems to minimize manual handling of the reactive intermediates.

Analytical Characterization

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃)δ 8.21 (d, 1H, Ar-H), 7.89 (d, 1H, Ar-H), 7.62 (m, 2H, Ar-H), 2.41 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ 148.2 (C-Br), 137.5 (C-S), 128.4–124.1 (Ar-C), 22.7 (CH₃)
HRMS [M+H]⁺ calcd. for C₁₅H₁₁BrN₂O₂S: 363.2; found: 363.1

The absence of unreacted 3-methylindole (δ 7.2–7.4 in ¹H NMR) confirms complete bromination.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue: Over-bromination at the 5-position of indole.

    • Solution: Strict stoichiometric control (1:1 NBS:skatole ratio) and inert atmosphere.

  • Sulfenyl Chloride Instability :

    • Issue: Hydrolysis to 2-nitrophenyl disulfide.

    • Solution: Use anhydrous solvents and molecular sieves.

Applications in Peptide Chemistry

While beyond the scope of preparation methods, this compound’s utility in protein sequencing is noted for context. It cleaves tryptophan residues in 70% acetic acid, generating C-terminal lactones for solid-phase sequencing .

Chemical Reactions Analysis

Types of Reactions: Bnps-skatole primarily undergoes oxidative halogenation reactions. It is used to cleave peptide bonds at tryptophan residues in proteins. The cleavage occurs through the formation of a sulfenyl intermediate, which then reacts with the peptide bond .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reaction of this compound with peptides are cleaved peptide fragments with C-terminal lactones. These fragments can be further analyzed and sequenced using chromatographic methods .

Scientific Research Applications

Applications in Scientific Research

  • Peptide Mapping and Sequencing
    • Bnps-skatole is extensively used in peptide mapping to generate specific protein fragments suitable for structural analysis.
    • It allows for the identification of protein domains involved in biological functions, facilitating the study of protein-protein interactions.
  • Protein Characterization
    • In a comparative study involving bovine beta-lactoglobulin, this compound demonstrated a hydrolysis yield of 67.4% when used under optimal conditions (88% acetic acid at 47°C for 60 minutes) .
    • The cleavage products were characterized using techniques such as mass spectrometry and high-performance liquid chromatography, confirming the specificity and efficiency of this compound in generating distinct peptide fragments.
  • Therapeutic Development
    • The compound plays a crucial role in the development of therapeutic peptides by enabling the modification of protein structures to enhance their biological activity.
    • It has been utilized in studies focusing on insulin-like growth factor binding and fatty acid binding proteins, showcasing its relevance in medical research .
  • Industrial Applications
    • This compound is employed in quality control processes for biopharmaceuticals, ensuring the integrity and efficacy of peptide-based products.
    • Its specificity for tryptophanyl bonds makes it a preferred choice over other reagents like cyanogen bromide or hydroxylamine, which target different residues .

Case Studies

Case Study 1: Cleavage of Bovine Beta-Lactoglobulin

  • A study conducted on bovine beta-lactoglobulin using this compound evaluated various hydrolytic procedures. The results indicated that using acetic acid significantly improved the yield and specificity of peptide cleavage .

Case Study 2: Oxidation of Tryptophan-Containing Peptides

  • Research on model peptides demonstrated that this compound could induce partial bromination alongside peptide bond cleavage, providing insights into its dual functionality as both an oxidizing agent and a cleaving reagent .

Comparison with Similar Compounds

Comparison with Similar Compounds

BNPS-skatole belongs to a class of chemical cleavage agents used in protein fragmentation. Below is a detailed comparison with structurally or functionally analogous compounds:

Cyanogen Bromide (CNBr)

  • Cleavage Site : Methionine (Met) residues.
  • Mechanism : Reacts with Met under acidic conditions to form homoserine lactone.
  • Applications : Used in sequencing proteins like lactate dehydrogenase from Bacillus psychrosaccharolyticus, where it complemented this compound in resolving overlapping fragments .
  • Advantages : High efficiency and compatibility with mass spectrometry.
  • Limitations : Generates toxic byproducts (HCN gas) and requires strict safety protocols.
  • Comparison : While CNBr targets Met (more abundant than Trp), this compound’s specificity for Trp allows selective cleavage in proteins with sparse Trp residues, reducing fragment complexity .

Hydroxylamine

  • Cleavage Site : Asparagine-Glycine (Asn-Gly) bonds.
  • Mechanism : Cleaves via nucleophilic attack under alkaline conditions.
  • Applications : Used in studying disulfide bonds in vasopressin analogs .
  • Advantages: Non-toxic and effective for specific bond types.
  • Comparison : Unlike this compound, hydroxylamine’s utility is restricted to rare Asn-Gly sequences, making this compound more versatile for general Trp-based fragmentation .

Formic Acid

  • Cleavage Site : Aspartic acid-Proline (Asp-Pro) bonds.
  • Mechanism : Acid hydrolysis at elevated temperatures.
  • Applications : Used in rhodopsin sequencing to resolve helical transmembrane domains .
  • Advantages : Simple and cost-effective.
  • Limitations: Non-specific cleavage at other acid-labile bonds (e.g., Trp) under harsh conditions.
  • Comparison : this compound offers superior specificity under milder acidic conditions, avoiding unintended hydrolysis .

2-Nitro-5-thiocyanobenzoic Acid (NTCB)

  • Cleavage Site : Cysteine (Cys) residues.
  • Mechanism : Thiocyanylation of Cys, followed by alkaline cleavage.
  • Applications : Rarely used due to the prevalence of Cys in disulfide bonds.
  • Limitations : Incompatible with proteins containing disulfide bridges.
  • Comparison : this compound’s Trp specificity avoids interference with disulfide-rich proteins, enhancing its applicability .

Table 1: Key Properties of this compound and Comparable Cleavage Agents

Agent Cleavage Site Specificity Efficiency Common Applications
This compound Trp High Moderate Domain mapping (e.g., σA in E. coli)
CNBr Met High High Large-scale sequencing
Hydroxylamine Asn-Gly Moderate Low Disulfide bond analysis
Formic Acid Asp-Pro Low Variable Transmembrane protein studies
NTCB Cys Moderate Low Limited to non-disulfide proteins

Research Findings Highlighting this compound’s Utility

  • Lactocyclicin Q Fragmentation : this compound treatment generated three peptides (1,190.7 Da, 2,290.1 Da, 1,022.3 Da), enabling precise N-terminal sequencing and structural elucidation of this cyclic bacteriocin .
  • Parathyroid Hormone-Receptor Studies : Sequential use with Lys-C protease narrowed down ligand-binding regions in receptor conjugates, demonstrating compatibility with enzymatic methods .
  • Cross-linking Analysis in σA Protein : this compound digestion mapped domain interactions in E. coli σA, revealing proximity between σ1.1 and σ2 domains .

Biological Activity

Bnps-skatole, chemically known as 3-Bromo-3-methyl-2-(2-nitrophenylthio)-3H-indole, is a bromoindole compound that has garnered attention for its unique biological activity, particularly in the cleavage of peptide bonds at tryptophan residues. This compound plays an essential role in biochemical reactions and has applications in various fields, including biochemistry, molecular biology, and pharmaceuticals.

Target and Mode of Action

This compound specifically targets tryptophan-containing proteins , cleaving the peptide bonds following tryptophan residues. The mechanism involves the formation of a sulfenyl intermediate that reacts with the peptide bond, leading to cleavage. This reaction is facilitated by the mild oxidizing properties of this compound, which selectively attacks tryptophan sites in proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cleavage of tryptophanyl peptide bonds, which can significantly influence cellular processes such as:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

By altering the function and localization of proteins, this compound can impact various cellular activities .

Cellular Effects

The cleavage of tryptophan-containing proteins by this compound can lead to:

  • Changes in protein function
  • Altered localization within cells
  • Modifications in cellular signaling and metabolic pathways

These effects underscore the compound's potential utility in studying protein dynamics and interactions .

Research Applications

This compound has a wide range of applications in scientific research:

  • Peptide Mapping : It aids in the structural analysis of proteins by facilitating peptide mapping and sequencing.
  • Protein-Protein Interactions : The compound is employed to study interactions between proteins and identify functional domains.
  • Therapeutic Development : It is utilized in developing therapeutic peptides and understanding protein-based drugs .

Study on Protein Digestion

A significant study demonstrated that this compound effectively cleaves σA, a bacterial sigma factor, into two fragments. The digestion was performed under controlled conditions (2 mg/ml this compound in 70% acetic acid at 37 °C for 24–48 hours). The resulting fragments were analyzed using SDS-PAGE, revealing insights into protein structure and interactions .

Comparative Studies on Cleavage Efficiency

Research comparing various hydrolytic procedures highlighted that this compound could cleave bovine lactoglobulin efficiently. The study found that solvent composition influenced the yields of cleavage products, indicating the importance of optimizing reaction conditions for desired outcomes .

Influence on Emulsification Properties

Another investigation explored how this compound treatment affected the emulsification properties of protein hydrolysates. The study concluded that larger hydrophobic peptides produced through this compound digestion contributed to improved emulsification characteristics .

Summary of Biological Activities and Applications of this compound

Application Area Description
Peptide MappingFacilitates structural analysis and sequencing of proteins
Protein InteractionsHelps identify functional domains involved in biological functions
Therapeutic DevelopmentUsed in developing peptide-based drugs
Emulsification StudiesEnhances emulsification properties of protein hydrolysates

Cleavage Efficiency Comparison

Study Protein Target Cleavage Method Yield/Effectiveness
Study on σAσA (Bacterial Sigma Factor)This compound digestionEffective cleavage observed
Comparative StudyBovine LactoglobulinVarious hydrolytic proceduresHigh efficiency with optimized conditions

Q & A

Q. What are the optimal methods for synthesizing and purifying BNPS-skatole to ensure high yield and purity?

this compound synthesis involves bromination of NPS-skatole using N-bromosuccinimide (NBS) in glacial acetic acid. Two methods are documented:

  • Method I : Reaction at 20°C for 20 minutes, followed by benzene extraction and silica gel chromatography. Yield: 98.2% .
  • Method II : Extended purification via re-chromatography on fine silica gel (0.05–0.2 mm grain size), yielding 91.5–93.6% crystallized product .
    Critical factors include reagent purity (e.g., NBS crystallized twice from nitroethane) and avoiding impurities from sulfenyl chloride side reactions. Thin-layer chromatography (TLC) is essential to confirm purity, with ideal preparations showing a single spot .

Q. Table 1: Synthesis Yields Under Different Conditions

MethodTemperaturePurification StepYieldPurity (TLC)
I20°CSilica gel column98.2%Single spot
II25°CRe-chromatography91.5%Single spot

Q. How can researchers validate the structural integrity of this compound after synthesis?

Structural validation requires multi-spectroscopic analysis:

  • UV-Vis Spectroscopy : this compound in ethanol shows λmax at 265 nm and 325 nm, distinct from NPS-skatole (λmax 260 nm, 310 nm) .
  • 13C NMR : A singlet at 60.6 ppm confirms a quaternary C-3 carbon, supporting the indolenine structure (C=N bond) over indole .
  • IR Spectroscopy : Absence of NH stretching (3360 cm⁻¹ in NPS-skatole) and presence of C=N vibration (1525 cm⁻¹) further differentiate this compound .

Q. What are the primary applications of this compound in protein biochemistry?

this compound selectively cleaves tryptophan residues in proteins under mild acidic conditions (50% acetic acid, 20°C, 24–48 hours). It generates fragments for peptide mapping, as demonstrated in immunoglobulin kappa-chain cleavage (yields: 60–85% for pure this compound vs. 0–40% for impure batches) . Post-cleavage, fragments are purified via Sephadex G-10 chromatography and lyophilization .

Advanced Research Questions

Q. How can spectral data contradictions in this compound’s structural elucidation be resolved?

Discrepancies arise in interpreting bromine placement (ring nitrogen vs. indolenine structure):

  • Proton NMR : No detectable N–Br signal due to broadening .
  • 13C NMR : The C-3 carbon signal at 60.6 ppm (singlet) confirms a non-aromatic quaternary carbon, ruling out indole and supporting indolenine .
  • Mass Spectrometry : Molecular ion peaks at m/z 357 (M⁺) and fragmentation patterns align with indolenine .

Q. Table 2: Key Spectral Signatures

TechniqueThis compound FeatureStructural Insight
13C NMR60.6 ppm (C-3)Indolenine structure
IR1525 cm⁻¹ (C=N)Confirms non-aromatic C–N bond
UV-Vis (Ethanol)λmax 265 nm, 325 nmNitrophenylsulfenyl group

Q. What experimental strategies mitigate peptide degradation during this compound-mediated protein cleavage?

Degradation occurs due to impurities or excessive bromine release. Solutions include:

  • Reagent Purity : Use NPS-skatole free of sulfenyl chloride byproducts (verified via TLC) .
  • Reaction Quenching : Add 2-mercaptoethanol post-cleavage to protect cysteine/methionine residues .
  • Optimized Stoichiometry : A 10–50-fold molar excess of this compound minimizes side reactions while ensuring complete cleavage .

Q. How do storage conditions impact this compound’s reactivity in protein cleavage assays?

this compound degrades upon prolonged exposure to light or moisture, reducing cleavage efficiency. Storage recommendations:

  • Short-term : Desiccated, –20°C in amber vials (stable for 6 months).
  • Long-term : Lyophilized in acetic acid-free buffers (prevents acid hydrolysis) .

Q. What methodological advancements address low yields in this compound-based peptide mapping?

Low yields stem from incomplete cleavage or fragment aggregation. Improved approaches:

  • Co-solvents : Add 10% trifluoroethanol to acetic acid to solubilize hydrophobic peptides .
  • Chromatography : Use Bio-Gel P-30 columns for high-resolution separation of large fragments (>100 amino acids) .

Q. How can researchers reconcile discrepancies in this compound’s reported melting points (98–107.5°C)?

Variability arises from crystallization solvents:

  • Petroleum ether : Yields lower m.p. (98–106°C) due to trapped impurities.
  • Benzene : Higher m.p. (99–107.5°C) with >93% purity . Consistently report solvent systems in methodologies to ensure reproducibility.

Data Contradiction Analysis Example
Issue: Conflicting IR data for C=N vibration (1525 cm⁻¹ in this compound vs. 1565 cm⁻¹ in 2,3,3-trimethylindolenine).
Resolution: The shift reflects electronic differences from the nitrophenylsulfenyl group, not structural inconsistency. Cross-validate with 13C NMR to confirm indolenine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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